molecular formula C₃₃H₄₆N₁₀O₁₅P₂ B1142057 N6-(6-Aminohexyl)-FAD CAS No. 76748-73-7

N6-(6-Aminohexyl)-FAD

Cat. No. B1142057
CAS RN: 76748-73-7
M. Wt: 884.72
InChI Key:
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Description

N6-(6-Aminohexyl)-FAD, also known as 6-Aminohexanoic acid FAD, is a co-enzyme of flavin adenine dinucleotide (FAD) that is widely used in biochemical and physiological research. It is a derivative of FAD, which is an important co-enzyme in the electron transport chain of cellular respiration and is involved in numerous enzymatic reactions in the body. This compound is a relatively new compound that has been developed to provide a more stable and easily synthesized form of FAD for laboratory experiments.

Scientific Research Applications

Synthesis and Derivatization

  • N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).

Enzyme Modification and Stability

  • This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).

Biochemical and Molecular Studies

  • This compound has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).

Enzyme Reactivation and Immunoassays

  • The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to this compound, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).

Enzyme-Cofactor Interaction Studies

  • Research involving this compound has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).

properties

{ "Design of the Synthesis Pathway": "The synthesis of N6-(6-Aminohexyl)-FAD can be achieved by modifying the FAD molecule with an aminohexyl group at the N6 position.", "Starting Materials": ["Flavin adenine dinucleotide (FAD)", "6-Aminohexanoic acid", "Ethyldimethylaminopropyl carbodiimide (EDC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform"], "Reaction": [ "1. Dissolve FAD and 6-Aminohexanoic acid in DMF and add EDC and NHS to activate the carboxylic acid group of 6-Aminohexanoic acid.", "2. Add the activated 6-Aminohexanoic acid to the FAD solution and stir for several hours at room temperature.", "3. Purify the product by chromatography using chloroform as the eluent.", "4. Analyze the purified product by HPLC and NMR spectroscopy to confirm the structure of N6-(6-Aminohexyl)-FAD." ] }

CAS RN

76748-73-7

Molecular Formula

C₃₃H₄₆N₁₀O₁₅P₂

Molecular Weight

884.72

synonyms

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine;  Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.;  Flavin N6-(6-aminohexyl)adenine Dinucleotide; 

Origin of Product

United States

Q & A

Q1: What makes the synthesis of N6-(6-Aminohexyl)-FAD described in the paper an improvement over previous methods?

A1: The paper describes a novel synthesis of this compound [] that boasts improved efficiency. The researchers achieved this through a one-pot conversion of inosine to N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. This streamlined approach simplifies the synthesis process compared to previous multi-step methods. Additionally, the use of commercially available sodium riboflavin phosphate for coupling with the activated AMP derivative further enhances the efficiency and practicality of this synthetic route.

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